Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a thienopyrimidine core
Scientific Research Applications
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” and similar compounds is thought to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .
Future Directions
The future directions for the study of “Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, which is then functionalized to introduce the piperidine and ethyl ester groups. Common reagents used in these reactions include brominating agents, palladium catalysts, and various organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate: shares structural similarities with other thienopyrimidine derivatives.
Thieno[2,3-d]pyrimidine analogs: These compounds have similar core structures but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-26-21(25)16-9-11-24(12-10-16)19-17-14(2)18(15-7-5-4-6-8-15)27-20(17)23-13-22-19/h4-8,13,16H,3,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBSFZBBYYMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121257 | |
Record name | 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858257-30-3 | |
Record name | 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858257-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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